Spectroscopic Profile of 1-(2-Aminoquinolin-3-YL)ethanone: A Technical Guide
Spectroscopic Profile of 1-(2-Aminoquinolin-3-YL)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of the quinoline derivative, 1-(2-Aminoquinolin-3-YL)ethanone. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents predicted spectroscopic data based on the analysis of structurally similar quinoline derivatives and established spectroscopic principles. Detailed experimental protocols for the characterization of such compounds are also provided.
Introduction
1-(2-Aminoquinolin-3-YL)ethanone is a heterocyclic compound featuring a quinoline core, which is a significant scaffold in medicinal chemistry and drug discovery. The presence of an amino group at the 2-position and an acetyl group at the 3-position suggests its potential as a versatile intermediate for the synthesis of more complex molecules with a wide range of biological activities. Accurate characterization of its spectroscopic properties is crucial for its identification, purity assessment, and further development in research and pharmaceutical applications.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 1-(2-Aminoquinolin-3-YL)ethanone. These predictions are derived from the analysis of related compounds and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COCH₃ | 2.5 - 2.7 | Singlet | - |
| -NH₂ | 5.0 - 7.0 (broad) | Singlet | - |
| H4 | 8.0 - 8.2 | Singlet | - |
| H5 | 7.6 - 7.8 | Doublet | 8.0 - 9.0 |
| H6 | 7.3 - 7.5 | Triplet | 7.0 - 8.0 |
| H7 | 7.5 - 7.7 | Triplet | 7.0 - 8.0 |
| H8 | 7.8 - 8.0 | Doublet | 8.0 - 9.0 |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C OCH₃ | 25 - 30 |
| -C OCH₃ | 195 - 205 |
| C2 | 155 - 160 |
| C3 | 115 - 120 |
| C4 | 145 - 150 |
| C4a | 120 - 125 |
| C5 | 128 - 132 |
| C6 | 124 - 128 |
| C7 | 126 - 130 |
| C8 | 122 - 126 |
| C8a | 148 - 152 |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak |
| C=O Stretch (Ketone) | 1660 - 1680 | Strong |
| C=N Stretch (Quinoline) | 1600 - 1620 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| N-H Bend (Amino) | 1550 - 1650 | Medium |
Sample Preparation: KBr Pellet
Table 4: Predicted UV-Visible (UV-Vis) Spectral Data
| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Ethanol | ~230-250, ~350-380 | High |
Note: Quinoline and its derivatives typically exhibit multiple absorption bands corresponding to π-π transitions.[1]*
Table 5: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Relative Abundance |
| [M]⁺ | 186 | Moderate |
| [M-CH₃]⁺ | 171 | High |
| [M-COCH₃]⁺ | 143 | High |
Ionization Method: Electron Impact (EI)
Experimental Protocols
The following are general experimental protocols for the spectroscopic characterization of a solid organic compound such as 1-(2-Aminoquinolin-3-YL)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
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Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition:
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Tune and shim the instrument to optimize the magnetic field homogeneity.
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Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
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Sample Preparation (KBr Pellet Method):
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Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
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Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
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Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition:
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Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
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Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
UV-Visible (UV-Vis) Spectroscopy
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Sample Preparation:
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Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
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Prepare a dilute solution (typically in the micromolar range) from the stock solution to ensure that the absorbance falls within the linear range of the instrument (usually below 1.0).
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Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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Data Acquisition:
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Fill a quartz cuvette with the pure solvent to be used as a reference.
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Fill a second quartz cuvette with the sample solution.
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Scan the sample over a wavelength range of approximately 200-800 nm.
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Data Processing: The instrument records the absorbance as a function of wavelength. The wavelengths of maximum absorbance (λmax) are identified from the spectrum.
Mass Spectrometry (MS)
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Sample Preparation: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or dissolve it in a suitable volatile solvent for injection if using a chromatographic inlet.
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Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electron Impact - EI).
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Data Acquisition:
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The sample is vaporized and then ionized in the ion source.
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The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
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The detector records the abundance of each ion.
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Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak ([M]⁺) and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Visualization of Spectroscopic Characterization Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a newly synthesized compound like 1-(2-Aminoquinolin-3-YL)ethanone.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of 1-(2-Aminoquinolin-3-YL)ethanone, along with standardized protocols for its empirical characterization. While the provided data is predictive, it serves as a valuable reference for researchers working with this compound and other closely related quinoline derivatives. The experimental methodologies outlined herein are fundamental to the structural elucidation and purity verification of novel chemical entities in the field of drug discovery and development.
